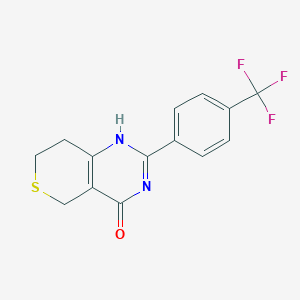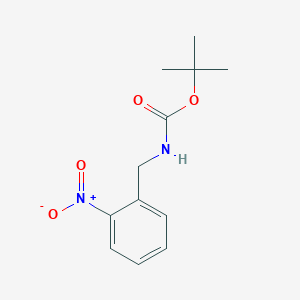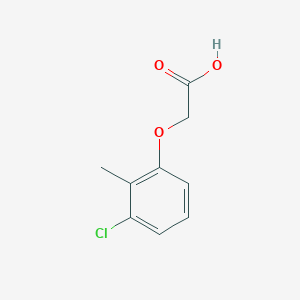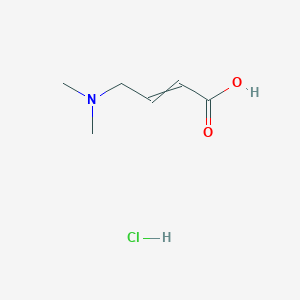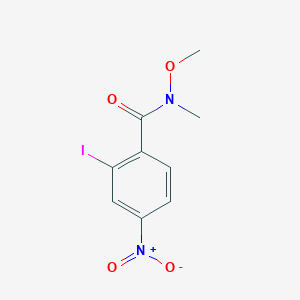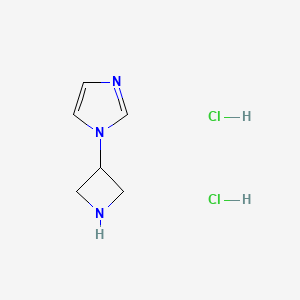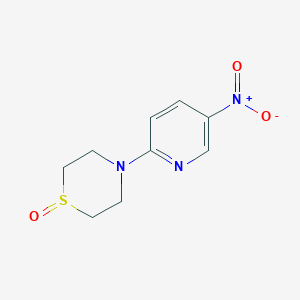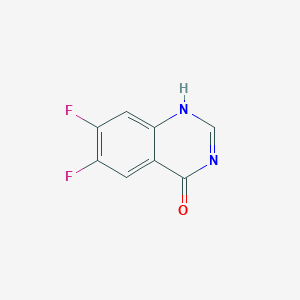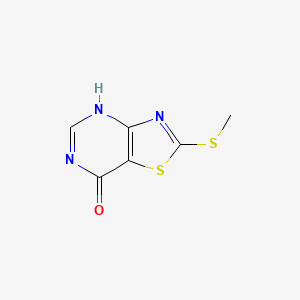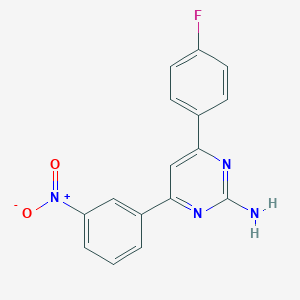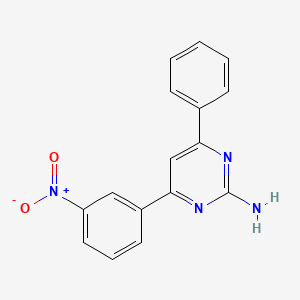
4-(3-Nitrophenyl)-6-phenylpyrimidin-2-amine
Vue d'ensemble
Description
4-(3-Nitrophenyl)-6-phenylpyrimidin-2-amine is a useful research compound. Its molecular formula is C16H12N4O2 and its molecular weight is 292.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(3-Nitrophenyl)-6-phenylpyrimidin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Nitrophenyl)-6-phenylpyrimidin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anti-inflammatory activity : A study found that compounds similar to 4-(3-Nitrophenyl)-6-phenylpyrimidin-2-amine, specifically 4-(4-nitrophenyl)-6-phenylpyrimidine-2-amine, exhibited significant reduction in oedema volume, indicating potential anti-inflammatory properties (Kumar, Drabu, & Shalini, 2017).
Immunomodulatory agent : The compound is structurally related to bropirimine, an immunomodulatory agent. Research has shown that modifications of the compound, such as nitration, can lead to derivatives with potential biological activity (Stevens, Baig, Gate, & Wheelhouse, 1995).
Photochemical applications : Studies on the photoreactivity of pyrimidines have shown that derivatives of 4-(3-Nitrophenyl)-6-phenylpyrimidin-2-amine could be involved in unique photochemical reactions (Bie, Plas, & Geurtsen, 1974).
Anti-anoxic and anti-lipid peroxidation activities : Some derivatives of 4-(3-Nitrophenyl)-6-phenylpyrimidin-2-amine have shown potential in treating anoxia and preventing lipid peroxidation, which could be beneficial in cerebral protection (Kuno et al., 1992, 1993).
Synthesis of novel pyrimidines : Research has been conducted on synthesizing novel derivatives of pyrimidines, including those related to 4-(3-Nitrophenyl)-6-phenylpyrimidin-2-amine, for various potential applications (Balajirao, Govindrao, & Chavhan, 2020).
Graphene-based catalysts for nitro compound reduction : While not directly studying 4-(3-Nitrophenyl)-6-phenylpyrimidin-2-amine, research into the reduction of nitro compounds to amines using graphene-based catalysts could be relevant for future applications of this compound (Nasrollahzadeh, Nezafat, Gorab, & Sajjadi, 2020).
Propriétés
IUPAC Name |
4-(3-nitrophenyl)-6-phenylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O2/c17-16-18-14(11-5-2-1-3-6-11)10-15(19-16)12-7-4-8-13(9-12)20(21)22/h1-10H,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDNJBHHNWRYSJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Nitrophenyl)-6-phenylpyrimidin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




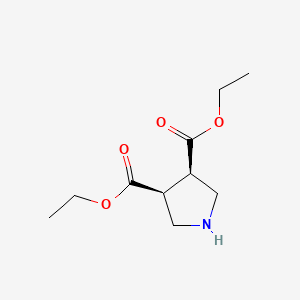
![3-Benzyl-8-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7890324.png)

